Ethyl 3-chloro-4-fluorobenzoate
Overview
Description
Ethyl 3-chloro-4-fluorobenzoate is an organic compound with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol . It is commonly used in various chemical syntheses and research applications due to its unique chemical properties. This compound is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-4-fluorobenzoate can be synthesized through the esterification of 3-chloro-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro or fluoro group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines under specific conditions.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 3-chloro-4-fluorobenzyl alcohol or ethyl 3-chloro-4-fluorobenzylamine.
Oxidation: Formation of 3-chloro-4-fluorobenzoic acid.
Scientific Research Applications
Ethyl 3-chloro-4-fluorobenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which ethyl 3-chloro-4-fluorobenzoate exerts its effects is primarily through its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, making it a valuable tool in research .
Comparison with Similar Compounds
- Ethyl 4-fluorobenzoate
- Ethyl 3-chlorobenzoate
- Ethyl 4-chlorobenzoate
Comparison: Ethyl 3-chloro-4-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical reactivity and stability compared to its analogs. This dual substitution pattern enhances its utility in various synthetic and research applications, making it a versatile compound in the field of organic chemistry .
Properties
IUPAC Name |
ethyl 3-chloro-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYURFOITSAPYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589911 | |
Record name | Ethyl 3-chloro-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137521-81-4 | |
Record name | Ethyl 3-chloro-4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137521-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-4-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137521814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-chloro-4-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-chloro-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.